6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure It is characterized by the presence of a bromine atom, multiple methyl groups, and a pentyloxy group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps. One common approach is to start with a naphthalene derivative, which undergoes bromination to introduce the bromine atom. Subsequent steps involve the introduction of methyl groups and the pentyloxy group through alkylation reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
Scientific Research Applications
6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its interaction with molecular targets. The bromine atom and pentyloxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene
- 6-Bromo-1,1,4,4-tetramethyl-7-pentyl-2,3-dihydronaphthalene
Uniqueness
Compared to similar compounds, 6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the pentyloxy group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-bromo-1,1,4,4-tetramethyl-7-pentoxy-2,3-dihydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrO/c1-6-7-8-11-21-17-13-15-14(12-16(17)20)18(2,3)9-10-19(15,4)5/h12-13H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJVCHGHVRZPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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